molecular formula C20H14F4N4O3 B6096902 N-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N'-(2-METHOXYBENZOYL)UREA

N-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N'-(2-METHOXYBENZOYL)UREA

Cat. No.: B6096902
M. Wt: 434.3 g/mol
InChI Key: VNSJCEMYKKKQKI-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of fluorine atoms, a pyrimidine ring, and a methoxybenzoyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine with 2-methoxybenzoyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and pyrimidine ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N’-(2-methoxybenzoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxybenzoyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4O3/c1-31-15-5-3-2-4-13(15)17(29)27-19(30)28-18-25-14(10-16(26-18)20(22,23)24)11-6-8-12(21)9-7-11/h2-10H,1H3,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSJCEMYKKKQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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